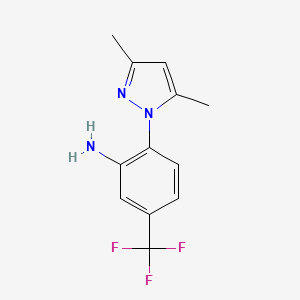

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-7-5-8(2)18(17-7)11-4-3-9(6-10(11)16)12(13,14)15/h3-6H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBIADCRGRDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)C(F)(F)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Substitution with Dimethyl Groups: The pyrazole ring is then substituted with methyl groups at the 3 and 5 positions using methylating agents like methyl iodide in the presence of a base.

Coupling with Aniline Derivative: The dimethyl-substituted pyrazole is then coupled with a trifluoromethyl-substituted aniline derivative through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as hydrophobicity or thermal stability.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

N-(3-Chloro-5-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (Compound 2u)

- Structural Differences : Replaces the aniline group with a pyrimidin-4-amine core and adds a 3-chloro substituent.

- Synthesis : Prepared with 75% yield via coupling reactions, indicating moderate reactivity .

- Bioactivity : Designed as a KCa2 channel modulator, highlighting the role of pyrazole and trifluoromethyl groups in targeting ion channels.

1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5a)

- Structural Differences : Incorporates a 1,3,4-oxadiazole ring and benzylthio group instead of aniline.

- Bioactivity : Exhibits fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking studies reveal binding to SDH protein (PDB: 2FBW), akin to the lead compound penthiopyrad .

- Key Insight : The oxadiazole-thioether scaffold enhances pesticidal activity compared to the simpler pyrazole-aniline structure.

5-Chloro-2-(trifluoromethyl)aniline

Fipronil and Ethiprole

- Structural Differences: Feature sulfinyl (–SO–) and cyano (–CN) groups on the pyrazole ring, absent in the target compound.

- Bioactivity : Commercial insecticides targeting GABA receptors. The sulfinyl group in fipronil is critical for insecticidal efficacy .

Key Research Findings

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (CAS No. 60418-61-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, discussing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHFN

Molecular Weight : 255.24 g/mol

IUPAC Name : this compound

The structural formula of the compound features a trifluoromethyl group and a pyrazole ring, which are significant for its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines:

These values indicate that the compound exhibits significant cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways and the induction of apoptosis in cancer cells. Research indicates that similar pyrazole compounds can disrupt cell cycle progression and promote programmed cell death through various pathways, including mitochondrial dysfunction and caspase activation .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are also known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit inflammatory responses in vitro:

| Compound | IC (µg/mL) | Standard Comparison |

|---|---|---|

| Pyrazole Derivative (e.g., Diclofenac Sodium) | 54.65 | Comparable |

Studies suggest that compounds with similar structures can significantly reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .

Study on Anticancer Activity

A study conducted by Bouabdallah et al. investigated the cytotoxic effects of various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results demonstrated that certain derivatives exhibited notable activity with IC values of 3.25 mg/mL for Hep-2 and 17.82 mg/mL for P815, indicating substantial potential for further development in cancer therapeutics .

Study on Anti-inflammatory Effects

Another research effort focused on synthesizing a series of pyrazole-linked compounds to evaluate their anti-inflammatory properties. The results showed that some derivatives had IC values comparable to established anti-inflammatory drugs like diclofenac, suggesting that these compounds could serve as effective alternatives in managing inflammation-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.